molecular formula C16H15F2NOS2 B2768468 (3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705214-86-3

(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2768468
CAS RN: 1705214-86-3
M. Wt: 339.42
InChI Key: GZGFLNMMMIIRTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (such as temperature and pressure), and the yield of the product .

Scientific Research Applications

Soluble Semiconductors

Fluorinated thiophene derivatives are widely used as soluble semiconductors. These materials exhibit good electronic properties and can be incorporated into organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Polymers and Conductive Materials

The incorporation of fluorinated thiophenes into polymer structures enhances their solubility, processability, and electrical conductivity. These polymers find applications in flexible electronics, sensors, and conductive coatings .

Blue Light Emitting Materials

Certain fluorinated thiophenes serve as blue light-emitting materials in organic light-emitting diodes (OLEDs). Their emission properties make them valuable for display technologies and lighting applications .

Histone Deacetylase (HDAC) Inhibitors

Some fluorothiophenes exhibit potent selective inhibition of class II histone deacetylases (HDACs). HDAC inhibitors are being explored for cancer therapy due to their ability to regulate gene expression and cell growth .

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Certain fluorinated thiophenes act as agonists for sphingosine-1-phosphate (S1P) receptors. S1P receptors play a role in immune regulation, vascular development, and cell migration, making these compounds relevant for drug discovery .

Thermally Irreversible Photochromic Compounds

Thiophene-substituted perfluorocyclopentenes, including those with fluorine atoms, are investigated as thermally irreversible photochromic compounds. These materials change color upon exposure to light and have applications in optical memory and security printing .

properties

IUPAC Name

(3,4-difluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS2/c17-12-4-3-11(10-13(12)18)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGFLNMMMIIRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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